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Bis(4-hydroxyphenyl) Sulfone -13C12

Cat. No.: B1157687
M. Wt: 262.18
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Description

Significance of Stable Isotope Probing in Environmental and Chemical Sciences

Stable isotope probing (SIP) is a powerful analytical technique that allows researchers to trace the metabolic pathways of specific compounds within complex environmental or biological systems. wikipedia.orgresearchgate.net By introducing a substrate enriched with a heavy stable isotope, such as Carbon-13 (¹³C), scientists can track the incorporation of this isotope into the biomass of organisms that metabolize the substrate. wikipedia.orgenviro.wiki This method provides conclusive evidence of biodegradation and helps to identify the specific microorganisms responsible for breaking down contaminants. researchgate.netenviro.wiki

The core principle of SIP lies in the ability to separate biomolecules, like DNA or phospholipid fatty acids (PLFAs), containing the heavier isotope from their more abundant, lighter counterparts. wikipedia.orgitrcweb.org This separation is typically achieved through density gradient centrifugation. wikipedia.org The subsequent analysis of the labeled biomolecules can reveal not only if a compound is being degraded but also which organisms are actively involved in the process. researchgate.net This level of detail is invaluable in fields like microbial ecology, bioremediation, and environmental chemistry, where understanding the fate of pollutants is of paramount importance. researchgate.netenviro.wiki

Overview of Bis(4-hydroxyphenyl) Sulfone as a Chemical Compound

Bis(4-hydroxyphenyl) sulfone, commonly known as BPS, is an organic compound characterized by two phenol (B47542) functional groups linked by a sulfonyl group. wikipedia.org It is a white, crystalline powder with a melting point ranging from 245 to 250 °C. wikipedia.orgchemicalbook.com BPS is used in a variety of industrial applications, including as a developer in thermal paper and in the manufacturing of polyethersulfone, a high-performance polymer. wikipedia.orgnih.gov It is also utilized as a reactant in the formulation of epoxy resins and adhesives. chemicalbook.comfishersci.fifishersci.cathermofisher.com

The chemical structure of BPS, with its two hydroxyl groups and a sulfone bridge, makes it a subject of interest in environmental science due to its potential persistence and widespread presence. Its structural similarity to Bisphenol A (BPA) has led to its use as a replacement for BPA in some consumer products. wikipedia.org

Rationale for Isotopic Labeling of Bis(4-hydroxyphenyl) Sulfone (-13C12) in Advanced Research

The synthesis of Bis(4-hydroxyphenyl) Sulfone-13C12, where the twelve carbon atoms in the molecule are replaced with the heavier ¹³C isotope, provides a crucial tool for advanced research. This isotopic labeling allows scientists to employ stable isotope probing techniques to meticulously track the environmental fate and biodegradation of BPS.

By introducing ¹³C-labeled BPS into an environmental sample, such as soil or water, researchers can follow the ¹³C atoms as they are incorporated into the cellular components of microorganisms. This enables the unambiguous identification of the microbial communities responsible for the degradation of BPS. Furthermore, it allows for the quantification of degradation rates and the elucidation of the specific biochemical pathways involved. This precise tracking is essential for assessing the environmental impact of BPS and for developing effective bioremediation strategies.

The use of Bis(4-hydroxyphenyl) Sulfone-13C12 is particularly important given the concerns about the environmental presence of BPS and its potential effects. The data generated from SIP studies using this labeled compound are critical for regulatory agencies and environmental scientists in making informed decisions about the management and potential remediation of BPS contamination.

Properties

Molecular Formula

¹³C₁₂H₁₀O₄S

Molecular Weight

262.18

Synonyms

4,4’-sulfonylbisphenol-13C12; 1,1’-Sulfonylbis[4-hydroxybenzene]-13C12;  4,4’-Bisphenol S;  4,4’-Dihydroxydiphenyl Sulfone-13C12;  4,4’-Sulfonylbis[phenol]-13C12;  4,4’-Sulfonyldiphenol-13C12;  4-(4-Hydroxyphenylsulfonyl)phenol-13C12;  4-Hydroxyphenyl Sulfo

Origin of Product

United States

Synthetic Methodologies for Isotopic Incorporation

Strategies for Carbon-13 Enrichment in Bis(4-hydroxyphenyl) Sulfone

The introduction of carbon-13 (¹³C) into the molecular structure of Bis(4-hydroxyphenyl) sulfone (BPS) requires specialized synthetic approaches. The primary goal is to achieve high isotopic enrichment, meaning a high percentage of the target carbon atoms in the molecule are ¹³C isotopes.

One common strategy involves utilizing a ¹³C-labeled starting material that forms the core structure of the final molecule. nih.gov For Bis(4-hydroxyphenyl) Sulfone-13C12, this typically involves the use of phenol (B47542) labeled with six carbon-13 atoms (Phenol-¹³C₆) as a key precursor. This ensures that both aromatic rings in the final BPS molecule are fully labeled with ¹³C.

Biosynthetic approaches can also be employed for carbon-13 enrichment, particularly in the production of complex organic molecules. nih.gov While not directly applied to the industrial synthesis of BPS-¹³C₁₂, these methods involve feeding organisms with ¹³C-enriched nutrients, such as ¹³C-glucose, which are then incorporated into various biomolecules through metabolic pathways. nih.govnih.gov This strategy highlights the diverse possibilities for isotopic labeling, though chemical synthesis remains the primary route for compounds like BPS.

The efficiency of carbon-13 incorporation is a critical factor. In chemical synthesis, this is largely dependent on the reaction yield and the purity of the labeled precursors. Techniques such as distillation can be used to separate and enrich isotopes in starting materials like carbon monoxide or methane, which can then be converted into more complex labeled synthons. tn-sanso.co.jp

Precursor Design and Reaction Pathways for Bis(4-hydroxyphenyl) Sulfone -13C12 Synthesis

The synthesis of Bis(4-hydroxyphenyl) Sulfone-13C12 is typically achieved through the reaction of ¹³C-labeled precursors. The most direct pathway involves the reaction of Phenol-¹³C₆ with a sulfonating agent.

A widely used industrial method for the synthesis of unlabeled BPS is the reaction of phenol with sulfuric acid. google.comchemicalbook.com This process can be adapted for the synthesis of the ¹³C-labeled analogue by substituting standard phenol with Phenol-¹³C₆. The reaction is generally carried out at elevated temperatures, typically between 140 and 230°C. google.com The molar ratio of phenol to sulfuric acid can be varied, often ranging from 1:1 to 25:1, and the reaction can be performed in the absence of an inert solvent. google.com The primary reaction involves the sulfonation of two molecules of Phenol-¹³C₆ by sulfuric acid, leading to the formation of Bis(4-hydroxyphenyl) Sulfone-¹³C₁₂ and water.

An alternative pathway involves the reaction of Phenol-¹³C₆ with 4,4'-dichlorodiphenyl sulfone. While less common, this route offers another potential method for introducing the ¹³C-labeled phenyl groups.

The choice of precursors is paramount for a successful synthesis. The isotopic purity of the Phenol-¹³C₆ directly impacts the isotopic enrichment of the final product. The chemical purity of all reactants is also critical to minimize side reactions and simplify the purification process.

Interactive Data Table: Key Reactants for this compound Synthesis

Compound NameCAS NumberMolecular FormulaRole in Synthesis
Bis(4-hydroxyphenyl) Sulfone80-09-1C₁₂H₁₀O₄STarget Molecule (unlabeled)
This compound1991267-29-8¹³C₁₂H₁₀O₄STarget Molecule (labeled)
Phenol-¹³C₆Not Available¹³C₆H₆OKey ¹³C-labeled precursor
Sulfuric Acid7664-93-9H₂SO₄Sulfonating agent
4,4'-Dichlorodiphenyl sulfone80-07-9C₁₂H₈Cl₂O₂SAlternative reactant

Purification and Isotopic Purity Verification Techniques

Following the synthesis, the crude product contains the desired Bis(4-hydroxyphenyl) Sulfone-¹³C₁₂, unreacted starting materials, and various byproducts. Therefore, a robust purification process is essential to isolate the labeled compound with high chemical and isotopic purity.

Purification Techniques:

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the solution.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. nih.govunimi.it The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is used to elute the components at different rates. nih.govunimi.it

Isotopic Purity Verification:

Mass Spectrometry (MS): This is a primary tool for determining the isotopic composition of a molecule. nih.gov By analyzing the mass-to-charge ratio of the ions, the presence and abundance of the ¹³C isotopes can be accurately quantified. High-resolution mass spectrometry (HRMS) can provide very precise mass measurements, further confirming the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful technique for confirming the position of the carbon-13 labels within the molecule. nih.gov The chemical shifts and coupling constants in the ¹³C-NMR spectrum provide detailed structural information and confirm that the isotopic enrichment has occurred at the desired positions.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product. lgcstandards.com It separates the components of a mixture based on their affinity for the stationary and mobile phases, allowing for the quantification of any remaining impurities. A purity of >95% is often required for analytical standards. lgcstandards.com

The combination of these purification and analytical methods ensures the production of high-quality Bis(4-hydroxyphenyl) Sulfone-¹³C₁₂ suitable for its intended applications in research and analysis.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bis(4-hydroxyphenyl) Sulfone -¹³C₁₂ Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like Bis(4-hydroxyphenyl) sulfone-¹³C₁₂. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a ¹³C-labeled compound, NMR not only confirms the molecular structure but also verifies the specific positions and extent of isotopic enrichment.

Carbon-13 NMR (¹³C NMR) spectroscopy is the most direct method for confirming the successful incorporation of ¹³C isotopes into a molecule. Due to the low natural abundance of ¹³C (approximately 1.1%), ¹³C NMR spectra of unlabeled compounds typically show sharp, single peaks for each unique carbon atom, with no observable carbon-carbon coupling. huji.ac.il

In the case of Bis(4-hydroxyphenyl) sulfone-¹³C₁₂, where all twelve carbon atoms are replaced with the ¹³C isotope, the ¹³C NMR spectrum is dramatically different. The key indicator of successful enrichment is the presence of complex signal splitting patterns due to ¹³C-¹³C spin-spin coupling, which is absent in the unlabeled compound's spectrum. nih.gov The high level of enrichment means that the probability of a ¹³C nucleus being adjacent to another ¹³C nucleus is nearly 100%, leading to observable one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants. These couplings provide definitive evidence of the ¹³C labeling across the entire carbon skeleton.

The chemical shifts in the ¹³C NMR spectrum of the labeled compound are expected to be virtually identical to those of the unlabeled Bis(4-hydroxyphenyl) sulfone. However, the signal intensities are significantly enhanced due to the near 100% abundance of the ¹³C isotope.

Table 1: Comparison of Expected ¹³C NMR Spectral Features

Feature Unlabeled Bis(4-hydroxyphenyl) Sulfone Bis(4-hydroxyphenyl) Sulfone-¹³C₁₂
Signal Intensity Low (due to 1.1% natural abundance) High (due to ~99% enrichment)
Signal Splitting Singlets (no ¹³C-¹³C coupling observed) Complex multiplets (extensive ¹³C-¹³C coupling)

| Chemical Shifts | Characteristic shifts for aromatic carbons | Essentially identical to unlabeled compound |

While ¹³C NMR confirms enrichment, multidimensional NMR techniques are employed for the complete assignment of all carbon and proton signals and to further solidify the structural elucidation. For ¹³C-labeled compounds, specific two-dimensional (2D) NMR experiments are particularly powerful.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. In Bis(4-hydroxyphenyl) sulfone-¹³C₁₂, it would show correlations between the aromatic protons and their corresponding ¹³C-labeled aromatic carbons, confirming the C-H connectivity.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure by establishing long-range connectivity. For instance, it can show correlations from the hydroxyl proton to nearby carbon atoms in the phenyl ring.

2D ¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE, COSY): These experiments are particularly informative for uniformly ¹³C-labeled compounds. nih.govfrontiersin.org They directly show correlations between adjacent carbon atoms, providing an unambiguous map of the carbon framework. nih.gov For Bis(4-hydroxyphenyl) sulfone-¹³C₁₂, this would trace the connectivity of all carbons within each phenyl ring, providing definitive proof of the molecular structure and the uniform nature of the labeling.

These advanced NMR methods, when used in combination, provide comprehensive and unequivocal evidence for the structure and isotopic labeling pattern of Bis(4-hydroxyphenyl) sulfone-¹³C₁₂.

Mass Spectrometry-Based Characterization of Isotopic Distribution

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of isotopically labeled standards. It provides precise information on molecular mass and elemental composition, and through tandem mass spectrometry, it offers detailed structural insights via fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for verifying the molecular mass of Bis(4-hydroxyphenyl) sulfone-¹³C₁₂ and confirming its isotopic purity. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high accuracy and precision, typically to within a few parts per million (ppm). dphen1.com

The theoretical monoisotopic mass of unlabeled Bis(4-hydroxyphenyl) sulfone (C₁₂H₁₀O₄S) is approximately 250.03 Da. By replacing the twelve ¹²C atoms with ¹³C atoms, the theoretical monoisotopic mass of Bis(4-hydroxyphenyl) sulfone-¹³C₁₂ ([¹³C₁₂]H₁₀O₄S) increases to approximately 262.07 Da. lgcstandards.com HRMS analysis can easily distinguish between the labeled and unlabeled compounds. The measured accurate mass from an HRMS experiment is compared to the theoretical mass, and a low mass error provides strong evidence for the correct elemental composition and, by extension, the successful synthesis of the labeled compound.

Table 2: Molecular Mass Verification by HRMS

Compound Molecular Formula Theoretical Monoisotopic Mass (Da) Expected [M-H]⁻ ion m/z
Bis(4-hydroxyphenyl) Sulfone C₁₂H₁₀O₄S 250.02998 249.0227

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, which provides a fingerprint of a molecule's structure. chemrxiv.orgnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.

The fragmentation of unlabeled Bisphenol S has been studied, revealing characteristic fragmentation pathways. dphen1.comnih.gov Common fragmentation patterns in negative ion mode include the loss of a phenol (B47542) group or cleavage to produce the phenoxide ion. nih.gov

For Bis(4-hydroxyphenyl) sulfone-¹³C₁₂, the fragmentation pattern is expected to be analogous to the unlabeled compound, but the m/z values of all carbon-containing fragment ions will be shifted by the mass of the incorporated ¹³C isotopes. This predictable mass shift provides a secondary, powerful confirmation of the labeling. For example, a fragment ion containing six carbon atoms would be shifted by approximately 6 Da compared to the corresponding fragment from the unlabeled standard. Analysis of the isotopic shifts in the fragmentation pattern confirms that the label is distributed throughout the carbon skeleton as intended. nih.gov

Table 3: Predicted Major Fragment Ions in Negative ESI-MS/MS

Proposed Fragment Structure Unlabeled BPS Fragment (m/z) ¹³C₁₂-Labeled BPS Fragment (m/z) Mass Shift (Da)
[M-H]⁻ 249.02 261.06 +12
[C₆H₅O]⁻ (phenoxide ion) 93.03 99.05 +6

One of the primary applications of Bis(4-hydroxyphenyl) sulfone-¹³C₁₂ is its use as an internal standard in isotope dilution mass spectrometry (IDMS). dphen1.com IDMS is considered a gold standard method for highly accurate and precise quantification of analytes in complex matrices like environmental or biological samples.

The principle of IDMS involves adding a known amount of the isotopically labeled standard to a sample before extraction and analysis. The labeled standard is chemically identical to the native analyte (the unlabeled BPS) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. epa.gov Any sample loss during these steps will affect both the analyte and the labeled standard equally.

In the mass spectrometer, the instrument can distinguish between the native analyte and the labeled internal standard based on their mass difference. Quantification is achieved by measuring the ratio of the MS signal response of the native analyte to that of the labeled internal standard. This ratio is then used to calculate the concentration of the native analyte in the original sample. The use of a stable isotope-labeled internal standard like Bis(4-hydroxyphenyl) sulfone-¹³C₁₂ corrects for matrix effects and variations in instrument response, leading to highly reliable and accurate quantitative results. dphen1.comepa.gov

Vibrational Spectroscopy for Molecular Dynamics Insights

Vibrational spectroscopy explores the transitions between quantized vibrational energy levels of a molecule that occur upon the absorption of infrared radiation or the inelastic scattering of monochromatic light. For Bis(4-hydroxyphenyl) Sulfone-13C12, techniques like Fourier Transform Infrared (FTIR) Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) provide a detailed fingerprint of its molecular structure. The substitution of twelve ¹²C atoms with ¹³C isotopes induces predictable shifts in the vibrational frequencies of the phenyl rings, offering a unique tool for structural assignment and quantification.

FTIR spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. nih.govoptica.orgresearchgate.net The FTIR spectrum of Bis(4-hydroxyphenyl) Sulfone (BPS) is characterized by a series of absorption bands corresponding to specific vibrational modes of its constituent atoms. nih.govoptica.org Analysis of the unlabeled BPS molecule provides a baseline for understanding the spectrum of its ¹³C-labeled counterpart.

Key vibrational modes for BPS include O-H stretching of the hydroxyl groups, C-H stretching of the aromatic rings, S=O stretching of the sulfone group, and various C-C stretching and bending vibrations within the phenyl rings. optica.orgresearchgate.net The O-H stretching vibrations typically appear as a broad band in the region of 3300-3500 cm⁻¹, while the aromatic C-H stretches are observed around 3100-3200 cm⁻¹. researchgate.net The sulfone group's characteristic asymmetric and symmetric stretching vibrations are prominent in the spectrum.

For the isotopically labeled compound, Bis(4-hydroxyphenyl) Sulfone-13C12, the vibrations involving the twelve carbon atoms of the two phenyl rings are expected to shift to lower wavenumbers. This isotopic effect is a direct consequence of the increased mass of the ¹³C atom compared to ¹²C. nih.govlibretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.orgacs.org Therefore, modes with significant contributions from carbon atom motion, such as C-C stretching and C-H bending, will be red-shifted. This predictable shift allows for the precise assignment of carbon-skeleton-related vibrations and can be used to distinguish the labeled compound from its unlabeled form in complex matrices. nih.govresearchgate.netsemanticscholar.org

A detailed assignment of the principal vibrational bands for unlabeled Bis(4-hydroxyphenyl) Sulfone, based on experimental data and density functional theory (DFT) calculations, is presented below.

Experimental Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Effect of ¹³C₁₂ Labeling
3409 / 3373O-H StretchingMinimal to no shift
3100 - 3200Aromatic C-H StretchingMinor shift
1590C-C Stretching in Phenyl RingShift to lower wavenumber
1494C-C Stretching in Phenyl RingShift to lower wavenumber
1320Asymmetric SO₂ StretchingMinor shift
1246C-O Stretching / O-H BendingShift to lower wavenumber
1150Symmetric SO₂ StretchingMinor shift
1107C-H In-plane BendingShift to lower wavenumber
836C-H Out-of-plane BendingShift to lower wavenumber
690S-C StretchingShift to lower wavenumber
557C-C-C Out-of-plane BendingShift to lower wavenumber

Data compiled from published research on Bis(4-hydroxyphenyl) Sulfone. optica.orgresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces. units.itmdpi.com This enhancement, which can be by orders of magnitude, allows for the detection of analytes at extremely low concentrations. units.itmdpi.com SERS combines the high sensitivity of plasmonic nanomaterials with the detailed structural information of Raman spectroscopy, making it a valuable tool for trace chemical detection. units.itresearchgate.net

The application of SERS for the detection of bisphenols, including BPS, has been an area of active research. nih.gov The methodology typically involves the use of plasmonic nanoparticles, commonly made of silver (Ag) or gold (Au), as the SERS substrate. researchgate.netnih.gov When BPS molecules are in close proximity to these nanoparticles, their Raman signals are significantly enhanced.

Several strategies have been employed to improve the sensitivity and selectivity of SERS-based detection for bisphenols:

Nanoparticle Functionalization: Modifying the surface of silver or gold nanoparticles with specific host molecules, such as thiolated β-cyclodextrin, can create inclusion complexes with BPS. nih.gov This pre-concentrates the analyte on the nanoparticle surface, leading to a stronger SERS signal and improved detection limits, reaching levels as low as 10⁻⁷ M. nih.gov

Substrate Design: The creation of SERS substrates by assembling nanoparticles on solid supports, like filter paper or silicon wafers, provides a stable and reproducible platform for analysis. researchgate.netresearchgate.net For instance, self-assembled graphitic sheets have been used as a substrate to detect bisphenols with a limit of detection of 1 µM. researchgate.net

Aptamer-Based Sensors: Highly specific aptamers (single-stranded DNA or RNA molecules) that bind to BPS can be integrated into SERS platforms. nih.gov In these systems, the binding event can trigger a change in the SERS signal, allowing for highly selective and sensitive detection. nih.gov

For Bis(4-hydroxyphenyl) Sulfone-13C12, SERS detection would proceed similarly to the unlabeled compound. The key difference would be the shifted Raman bands corresponding to the vibrations of the ¹³C-labeled phenyl rings. This isotopic signature provides an unambiguous confirmation of the compound's identity and can be used for quantification via isotopic dilution methods, where the labeled compound serves as an ideal internal standard.

SERS Substrate / MethodAnalyteReported Limit of Detection (LOD)
Silver Nanoparticles with Thiolated β-CyclodextrinBisphenol S~10⁻⁷ M
Self-Assembled Graphitic SheetsBisphenol A1 µM (10⁻⁶ M)
Aptamer Sensor with Magnetic SeparationBisphenol A0.001 ng/mL

Data compiled from published research on SERS detection of bisphenols. nih.govresearchgate.netnih.gov

Environmental Fate and Transport Studies Utilizing Isotopic Tracers

Isotopic Tracing of Bis(4-hydroxyphenyl) Sulfone -13C12 in Aquatic Systems

The fate of Bis(4-hydroxyphenyl) sulfone (BPS) in aquatic environments is a significant concern due to its widespread use and potential ecological impacts. nih.gov Isotopic tracing studies using Bis(4-hydroxyphenyl) sulfone-13C12 have been instrumental in understanding its behavior in water.

Research indicates that BPS is now a ubiquitous environmental contaminant, found globally in various environmental media, including water. nih.gov In fact, concentrations of BPS in aquatic environments are often comparable to or even equal to those of its predecessor, Bisphenol A (BPA). nih.gov This is partly due to its higher water solubility compared to BPA, which suggests a greater tendency for BPS to be present in aqueous environments. taylorandfrancis.com The primary source of BPS in these environments is believed to be effluent from wastewater treatment plants. taylorandfrancis.com

Biodegradation studies in aquatic settings have revealed that the breakdown of BPS can be a slow process. In one study using river water and sewage treatment plant sludge, only 40-50% of the initial BPS concentration had degraded over a 52-day period. industrialchemicals.gov.au Another study showed a significant lag phase, with no mineralization occurring for the first 27 days, followed by only 32% mineralization over the subsequent 32 days. industrialchemicals.gov.au The use of ¹³C₁₂-BPS in such studies allows for precise measurement of the parent compound's decline and the formation of its metabolites.

Furthermore, these tracer studies are critical for assessing the potential for bioaccumulation in aquatic organisms. By exposing species like the zebrafish (Danio rerio) to ¹³C₁₂-BPS, researchers can track its uptake, metabolism, and excretion, providing vital data for ecological risk assessments. nih.gov Toxicity studies have already been conducted on various aquatic organisms to determine the adverse effects of BPS. nih.gov

Interactive Table: Degradation of BPS in Aquatic Environments

Study ConditionsDegradation/MineralizationTimeframeSource
River water and STP sludge inocula40–50% primary degradation52 days industrialchemicals.gov.au
OECD TG 301B (sludge from municipal STP)32% mineralization59 days (after a 27-day lag) industrialchemicals.gov.au

Assessment of Soil and Sediment Interactions with Labeled Bis(4-hydroxyphenyl) Sulfone

Understanding how Bis(4-hydroxyphenyl) sulfone interacts with soil and sediment is crucial for predicting its mobility and bioavailability in terrestrial and benthic environments. Isotope-labeled Bis(4-hydroxyphenyl) sulfone-13C12 is a key tool in these investigations.

Studies have shown that BPS can persist in soil and sediment, with half-lives estimated to be between 30 and 360 days in soil, and even longer in sediments, ranging from 135 to 1621 days. nih.gov The physicochemical properties of BPS, along with the characteristics of the soil or sediment, such as organic matter content, dictate its persistence. nih.gov

Research using ¹⁴C-labeled BPS, a radioisotope tracer, provides valuable insights that are complemented by stable isotope studies. One such study found that after a certain period, 53.6% of the ¹⁴C-BPS had been mineralized to ¹⁴CO₂, while a significant portion (45.1%) became unextractable residues bound to the soil matrix. nih.gov This indicates that a substantial fraction of BPS can be sequestered in soil.

In anaerobic sediment systems, the degradation of BPS can be particularly slow. One study observed a 60-day lag period before significant degradation began, with 60% of the BPS disappearing between day 60 and day 80. industrialchemicals.gov.au However, other research using a bacterial consortium from river sediments showed much faster degradation, with up to 99% removal in 10 days, highlighting the critical role of microbial communities. industrialchemicals.gov.au The use of ¹³C₁₂-BPS in these types of experiments allows for precise quantification of sorption, desorption, and degradation rates.

Atmospheric Transformation Pathways and Isotopic Signatures

While Bis(4-hydroxyphenyl) sulfone is not highly volatile, it has been detected in the atmosphere, making the study of its atmospheric fate important for understanding its potential for long-range transport and human exposure through inhalation. nih.govresearchgate.net The open burning of plastics has been identified as a potential significant source of atmospheric bisphenols. researchgate.net

Although specific studies focusing on the atmospheric transformation of Bis(4-hydroxyphenyl) sulfone-13C12 are not widely available, the principles of isotopic tracing are highly applicable. In controlled laboratory settings, such as smog chambers, ¹³C₁₂-BPS could be used to investigate its reactions with key atmospheric oxidants like hydroxyl radicals.

By tracking the isotopic signature of the parent compound and its transformation products, scientists can determine reaction kinetics and identify the resulting degradates. This information is crucial for developing accurate atmospheric models to predict the persistence and transport of BPS in the air.

Long-Term Environmental Persistence and Distribution Profiling using Stable Isotopes

Stable isotope-labeled compounds like Bis(4-hydroxyphenyl) sulfone-13C12 are indispensable for studying the long-term environmental persistence and distribution of contaminants. These tracers allow researchers to follow the journey of a specific pulse of a chemical through an ecosystem over extended periods.

By introducing a known quantity of ¹³C₁₂-BPS into controlled environmental models, such as mesocosms that simulate real-world ecosystems, scientists can track its movement between water, soil, sediment, and biota. This allows for the development of a comprehensive mass balance, revealing where the compound ultimately resides.

Such long-term studies are essential for understanding the ultimate environmental fate of BPS. They can determine the extent to which it is permanently sequestered in sediments, taken up by plants, or undergoes slow degradation processes. The ability of the ¹³C₁₂ label to distinguish the added BPS from any pre-existing background contamination ensures the accuracy and reliability of these long-term assessments. europa.eu This comprehensive understanding is vital for developing effective environmental management strategies and regulations for BPS. europa.eu

Mechanistic Elucidation of Biodegradation and Transformation Pathways

Stable Isotope Probing for Identifying Key Metabolites of Bis(4-hydroxyphenyl) Sulfone

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function to specific microorganisms within a complex community. nih.gov In the context of ¹³C-BPS, the methodology involves introducing the labeled compound into an environmental sample (like soil or a microbial culture) and tracing the ¹³C atoms as they are incorporated into microbial biomass (DNA, RNA, proteins) and metabolic intermediates. youtube.com By analyzing the ¹³C-enriched molecules, scientists can identify the organisms actively consuming the compound and elucidate the resulting metabolic byproducts.

A key application of this is Stable Isotope-Assisted Metabolomics (SIAM). A study utilizing SIAM with fully labeled ¹³C-BPS in an electroactive mixed-culture biofilm system successfully identified several key transformation products. nih.gov The detection of these ¹³C-labeled metabolites provided direct evidence of specific degradation reactions. nih.gov This approach eliminates ambiguity, as the detected metabolites can be definitively traced back to the parent ¹³C-BPS molecule.

The identified metabolites suggest that the initial degradation of BPS proceeds through two primary routes: hydrolysis and oxidation. nih.gov The table below lists the key metabolites that were identified using this isotopic labeling approach.

Metabolite Class Formation Pathway Significance
¹³C-labeled Transformation ProductsHydrolysis, Oxidation, Alkylation, Aromatic Ring-CleavageDemonstrates diverse initial breakdown mechanisms.
---------

Data sourced from stable isotope-assisted metabolomics studies. nih.gov

Microbial Degradation Mechanisms of Bis(4-hydroxyphenyl) Sulfone -13C12

The microbial breakdown of BPS is a critical pathway for its removal from the environment. The efficiency and mechanism of this degradation are highly dependent on the prevailing redox conditions, primarily whether oxygen is present (aerobic) or absent (anaerobic).

Under aerobic conditions, BPS has been found to be significantly more resistant to biodegradation compared to other bisphenols like BPF and BPA. nih.govresearchgate.net However, when degradation does occur, it is thought to follow pathways similar to those observed for other bisphenols, which have been extensively studied. For related compounds like Bisphenol F (BPF), degradation by bacteria such as Sphingobium yanoikuyae begins with an attack on the bridging structure. nih.govnih.gov

The proposed aerobic pathway involves several key enzymatic steps:

Hydroxylation: The process is often initiated by monooxygenases, such as the Cytochrome P450 enzyme system, which hydroxylate the parent molecule. mdpi.com For BPF, this occurs at the bridging carbon. nih.govnih.gov

Oxidation: The hydroxylated intermediate is then oxidized. For instance, bis(4-hydroxyphenyl)methanol (B1253400) is oxidized to 4,4′-dihydroxybenzophenone. nih.govnih.gov

Baeyer-Villiger Oxidation: A crucial subsequent step is catalyzed by Baeyer-Villiger monooxygenases. These enzymes insert an oxygen atom next to the ketone group, forming an ester like 4-hydroxyphenyl 4-hydroxybenzoate (B8730719). nih.govasm.org

Ester Hydrolysis: The resulting ester is cleaved by hydrolases, breaking the molecule into simpler aromatic compounds, such as 4-hydroxybenzoate and 1,4-hydroquinone. nih.govnih.gov These smaller molecules can then enter central metabolic pathways and be mineralized. nih.gov

Using ¹³C-BPS in such studies would allow researchers to confirm if this pathway is relevant for BPS and to track the flow of the carbon-13 atoms through each successive intermediate to eventual mineralization into ¹³CO₂.

Enzyme System Reaction Catalyzed Example Substrate (Bisphenol Analogue)
Cytochrome P450 MonooxygenaseInitial HydroxylationBisphenol A (BPA) mdpi.com
Baeyer-Villiger MonooxygenaseOxygen insertion to form an ester4,4′-dihydroxybenzophenone (from BPF) nih.govasm.org
Hydrolase / EsteraseCleavage of ester linkage4-hydroxyphenyl 4-hydroxybenzoate (from BPF) nih.gov

In contrast to its stability in the presence of oxygen, BPS appears to be more readily biodegradable under anaerobic conditions. nih.govresearchgate.net Studies comparing various bisphenols have shown that while BPS is one of the least degradable aerobically, its susceptibility to anaerobic breakdown is significantly higher, surpassing that of BPE and BPB. nih.gov

The specific anaerobic pathways for BPS are less characterized than aerobic routes. However, the transformation under these conditions likely involves reductive rather than oxidative processes. For instance, the sulfone group (SO₂) in BPS is a key structural feature that differentiates it from other bisphenols. Under anaerobic conditions, microbial communities may utilize reductive enzymes to cleave the carbon-sulfur bonds, a critical step in breaking down the molecule. The use of ¹³C-BPS is essential to trace the fate of the phenyl rings following the initial cleavage events in anoxic sediments and wastewater treatment systems.

Photochemical and Oxidative Degradation Mechanisms Investigated with Isotopic Labels

Beyond microbial action, BPS can be degraded by abiotic processes, including photochemical and advanced oxidative methods. These processes often involve highly reactive species, such as hydroxyl radicals (•OH). The photo-Fenton process, for example, uses UV light, hydrogen peroxide, and iron catalysts to generate these radicals, which can non-selectively attack and mineralize persistent organic pollutants like bisphenols. upc.edu

The degradation pathway involves the electrophilic addition of •OH radicals to the electron-rich aromatic rings of the BPS molecule. This leads to hydroxylated intermediates, followed by ring-opening and fragmentation into smaller organic acids, and ultimately, mineralization to CO₂ and water.

The use of ¹³C-BPS provides an unambiguous method for studying these mechanisms. By tracking the formation of ¹³C-labeled intermediates and the evolution of ¹³CO₂, researchers can determine reaction kinetics, identify transient byproducts, and calculate mineralization efficiency with high precision. This helps to distinguish the degradation products of the target pollutant from the background organic matter present in environmental samples.

Bioelectrochemical Enhancement of Bis(4-hydroxyphenyl) Sulfone Degradation Using Isotopic Tracers

Bioelectrochemical systems (BES), such as microbial fuel cells, offer a promising technology for enhancing the degradation of recalcitrant compounds like BPS. In these systems, electroactive microbes play a key role. A groundbreaking study combined bioelectrochemical degradation with ¹³C-BPS and DNA-based Stable Isotope Probing (DNA-SIP) to unravel the underlying mechanisms. nih.gov

The study revealed that electroactive biofilms significantly enhanced BPS degradation. The use of ¹³C-BPS confirmed that the degradation proceeded via hydrolysis and oxidation as the primary initial steps. nih.gov Furthermore, DNA-SIP was used to identify the specific microorganisms responsible for assimilating the carbon from BPS. The results showed a significant enrichment of ¹³C in the DNA of bacteria from the genera Bacteroides and Cetobacterium, identifying them as key players in the BPS degradation process within the biofilm. nih.gov This demonstrates a synergistic relationship where electroactive microbes initiate the breakdown, and other bacteria assimilate the resulting metabolites. nih.gov

Parameter Finding from Isotopic Tracer Study Implication
Degradation Pathways Hydrolysis and oxidation confirmed as initial key pathways for ¹³C-BPS.Provides a mechanistic understanding of the initial breakdown steps in the BES.
Key Microbial Assimilators Bacteroides and Cetobacterium showed high ¹³C-DNA accumulation.Identifies the specific organisms responsible for consuming BPS or its metabolites.
Microbial Interaction Collaboration between electroactive microbes and BPS assimilators was pivotal.Highlights the importance of microbial community synergy for enhanced degradation.

Data sourced from a study on bioelectrochemically enhanced BPS degradation. nih.gov

Computational Chemistry and Theoretical Modeling of Isotopic Effects

Density Functional Theory (DFT) Calculations for Labeled Bis(4-hydroxyphenyl) Sulfone Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and vibrational properties of molecules. science.gov In the context of Bis(4-hydroxyphenyl) Sulfone-13C12, DFT calculations are instrumental in analyzing the impact of 13C isotopic labeling on its vibrational spectrum.

The substitution of 12C with the heavier 13C isotope in the phenyl rings of BPS leads to a predictable yet informative shift in the vibrational frequencies. libretexts.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. youtube.com The increased mass of the carbon atoms in the 13C-labeled compound results in a decrease in the frequencies of vibrational modes involving these atoms.

DFT calculations, often employing functionals like B3LYP, can precisely predict these isotopic shifts. science.gov For instance, the characteristic stretching vibrations of the C-C bonds within the phenyl rings are expected to show a noticeable downshift in the infrared (IR) and Raman spectra of the 13C12-labeled compound compared to its unlabeled counterpart. Similarly, other modes involving the carbon skeleton, such as ring breathing and in-plane bending vibrations, will also be affected. The sulfone group (SO2) vibrations, however, are expected to show a much smaller shift as they are not directly bonded to the labeled carbon atoms. researchgate.net

A comparative analysis of the calculated vibrational spectra for both labeled and unlabeled BPS can aid in the definitive assignment of experimental spectral bands. This is particularly useful in complex biological or environmental matrices where overlapping signals can obscure the interpretation of results.

Table 1: Predicted Vibrational Frequency Shifts in Bis(4-hydroxyphenyl) Sulfone-13C12 using DFT

Vibrational ModeUnlabeled BPS (cm⁻¹) (Calculated)Bis(4-hydroxyphenyl) Sulfone-13C12 (cm⁻¹) (Calculated)Expected Shift (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000Minimal
Aromatic C-C Stretch1600 - 1450LoweredDownshift
C-S Stretch~750Minimally LoweredMinor Downshift
SO₂ Asymmetric Stretch~1320Minimally LoweredMinor Downshift
SO₂ Symmetric Stretch~1150Minimally LoweredMinor Downshift

Note: The values presented are illustrative and the actual calculated frequencies may vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics Simulations and Isotopic Substitution Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility, interactions with surrounding molecules, and transport properties. researchgate.net For Bis(4-hydroxyphenyl) Sulfone-13C12, MD simulations can elucidate how isotopic substitution influences its dynamic behavior.

MD simulations can be employed to study the diffusion of Bis(4-hydroxyphenyl) Sulfone-13C12 in various media, which is crucial for understanding its environmental fate and transport. The slight increase in mass might lead to a marginally lower diffusion coefficient compared to the unlabeled compound. Furthermore, in the context of its interaction with biological receptors, MD simulations can help assess whether the isotopic labeling alters the binding affinity or the conformational dynamics within the binding pocket. nih.gov

Prediction of Reaction Pathways and Isotope Effects in Transformation Processes

Understanding the transformation pathways of Bis(4-hydroxyphenyl) Sulfone is critical for assessing its environmental persistence and potential for forming harmful byproducts. researchgate.netacs.org Isotopic labeling with 13C is a powerful tool for tracing these transformation processes. Computational modeling can predict the kinetic isotope effects (KIEs) associated with these reactions, providing valuable mechanistic insights.

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For reactions involving the cleavage of a C-C or C-H bond in the phenyl ring of BPS, a primary kinetic isotope effect would be expected upon 13C substitution. Computational methods, such as DFT, can be used to model the transition states of potential reaction pathways, such as hydroxylation or cleavage of the aromatic ring. researchgate.net By calculating the vibrational frequencies of the reactants and the transition state for both the labeled and unlabeled species, the KIE can be predicted.

For instance, in the microbial degradation of BPS, which may involve the enzymatic hydroxylation of the aromatic rings, the breaking of a C-H bond is often the rate-determining step. While 13C labeling does not directly involve the C-H bond, secondary isotope effects can still be observed and calculated. These predictions can then be compared with experimental data to validate the proposed reaction mechanism. acs.org

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical C-C Bond Cleavage Reaction

ParameterUnlabeled BPSBis(4-hydroxyphenyl) Sulfone-13C12Predicted k₁₂/k₁₃
Reactant Vibrational Frequenciesνν' (ν' < ν)> 1
Transition State Vibrational Frequenciesν‡ν'‡ (ν'‡ < ν‡)
Zero-Point Energy (Reactant)ZPEZPE' (ZPE' < ZPE)
Zero-Point Energy (Transition State)ZPE‡ZPE'‡ (ZPE'‡ < ZPE‡)

Note: k₁₂ and k₁₃ are the rate constants for the reaction of the unlabeled and 13C-labeled compounds, respectively. A k₁₂/k₁₃ value greater than 1 indicates a normal kinetic isotope effect.

Machine Learning Approaches for Labeled Compound Behavior Prediction

The advent of machine learning (ML) has opened new avenues for predicting the properties and behavior of chemical compounds with high accuracy and efficiency. mit.edutechexplorist.com In the context of Bis(4-hydroxyphenyl) Sulfone-13C12, ML models can be trained on existing data for a wide range of compounds, including isotopically labeled ones, to predict various endpoints of interest.

ML models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity, toxicity, or environmental fate of BPS and its labeled analogue. nih.govacs.org These models use molecular descriptors, which are numerical representations of the chemical structure, as input to predict a specific property. While the descriptors for Bis(4-hydroxyphenyl) Sulfone-13C12 would be very similar to those of its unlabeled counterpart, the inclusion of isotopic information as a descriptor can refine the predictions.

Furthermore, ML can be used to analyze large datasets from high-throughput screening experiments to identify patterns and correlations that might not be apparent through traditional analysis. acs.org For example, an ML model could be trained to predict the binding affinity of a series of bisphenol analogues, including isotopically labeled ones, to a particular receptor. nih.gov This can help in prioritizing compounds for further experimental testing and in understanding the structural features that govern their biological activity. Recent studies have demonstrated the potential of deep learning architectures to predict the antagonistic activity of bisphenol alternatives towards receptors like the androgen receptor. acs.org

Applications of Bis 4 Hydroxyphenyl Sulfone 13c12 in Chemical Research

Development of Isotope-Labeled Internal Standards for Quantitative Analysis

Bis(4-hydroxyphenyl) Sulfone-13C12 is frequently employed as an internal standard in quantitative analytical methods, particularly in conjunction with mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.com The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the quantification.

In the analysis of environmental and biological samples for bisphenols, the use of a stable isotope-labeled internal standard like Bis(4-hydroxyphenyl) Sulfone-13C12 is highly recommended to account for matrix effects. mdpi.com Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can significantly impact the reliability of the results. Since Bis(4-hydroxyphenyl) Sulfone-13C12 has nearly identical physicochemical properties to its unlabeled counterpart, Bisphenol S (BPS), it co-elutes and experiences similar matrix effects, allowing for accurate correction. nih.gov

This compound is available from various suppliers as a high-purity reference material, often with a chemical purity of over 95%, making it suitable for sensitive analytical applications. lgcstandards.com Its use is critical in biomonitoring studies for the accurate determination of human exposure to BPS. mdpi.com

Table 1: Properties of Bis(4-hydroxyphenyl) Sulfone-13C12

Property Value Source
Chemical Formula ¹³C₁₂H₁₀O₄S lgcstandards.com
Molecular Weight 262.18 g/mol lgcstandards.com
Unlabeled CAS Number 80-09-1 lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Appearance Light Pink Solid absin.cn

| Solubility | DMSO, Methanol | absin.cn |

Tracer Applications in Material Science Research (e.g., Polymer Degradation Tracking)

While direct studies detailing the use of Bis(4-hydroxyphenyl) Sulfone-13C12 for tracking polymer degradation are not prevalent in the reviewed literature, the principles of using carbon-13 labeled compounds as tracers in material science are well-established. nih.gov Unlabeled Bisphenol S is a known monomer used in the synthesis of high-performance polymers such as polyethersulfones and polycarbonates. researchgate.net These polymers are valued for their high thermal stability and chemical resistance.

Isotope labeling with ¹³C is a powerful technique for studying the mechanisms and kinetics of polymer degradation. mdpi.com By incorporating ¹³C-labeled monomers like Bis(4-hydroxyphenyl) Sulfone-13C12 into a polymer chain, researchers can track the fate of these specific monomer units under various degradation conditions (e.g., thermal, oxidative, or hydrolytic stress). mdpi.com Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can then be used to identify and quantify the labeled degradation products, providing insights into the degradation pathways at a molecular level. researchgate.net

The use of ¹³C labeling is considered an alternative to the more traditional deuterium (B1214612) labeling for depth profiling of polymer films and multilayers using secondary ion mass spectrometry (SIMS). nih.gov This suggests a potential application for Bis(4-hydroxyphenyl) Sulfone-13C12 in studying the spatial distribution and migration of BPS-containing components within a polymer matrix over time.

Reference Materials for Analytical Method Validation

Bis(4-hydroxyphenyl) Sulfone-13C12 serves as a critical reference material for the validation of analytical methods. lgcstandards.commedchemexpress.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the results. nih.govnih.gov Key performance characteristics evaluated during method validation include accuracy, precision, specificity, linearity, and the limit of detection (LOD) and quantification (LOQ). bebpa.org

High-purity, stable isotope-labeled compounds are essential for establishing the accuracy of an analytical method. By spiking known amounts of Bis(4-hydroxyphenyl) Sulfone-13C12 into blank matrices, analysts can assess the recovery of the analyte and determine the bias of the method. It is also used to prepare calibration standards for the accurate quantification of unlabeled BPS in test samples.

The availability of Bis(4-hydroxyphenyl) Sulfone-13C12 as a certified reference material from various chemical suppliers underpins its role in quality assurance and quality control (QA/QC) in analytical laboratories. synthinkchemicals.com Its use ensures that the analytical methods employed for the determination of BPS in various matrices are robust, reliable, and produce defensible data.

Table 2: Research Findings on the Application of Bis(4-hydroxyphenyl) Sulfone-13C12 and Related Compounds

Application Key Finding Analytical Technique Reference
Internal Standard Used to correct for matrix effects and improve accuracy in the quantification of bisphenols in biological samples. LC-MS/MS clearsynth.commdpi.com
Tracer in Material Science ¹³C labeling is an effective tracer for depth profiling of polymer films and multilayers. Secondary Ion Mass Spectrometry (SIMS) nih.gov
Reference Material High-purity labeled compounds are fundamental for validating the accuracy and reliability of analytical methods. Not applicable lgcstandards.comnih.govnih.gov

| Polymer Analysis | ¹³C NMR is a selective and accurate method for the structural and end-group analysis of polycarbonates. | Nuclear Magnetic Resonance (NMR) | researchgate.net |

Emerging Research Frontiers and Methodological Advancements

Integration of Multi-Omics Approaches with Isotopic Tracing for Environmental Systems

The convergence of isotopic tracing with multi-omics disciplines (genomics, transcriptomics, proteomics, and metabolomics) represents a paradigm shift in environmental science. This integrated approach allows researchers to move beyond simple quantification of a contaminant's presence to a deeper understanding of its precise metabolic pathways and the cascading molecular responses it triggers within an organism or ecosystem.

By introducing ¹³C-BPS into a controlled environmental system, scientists can accurately trace its uptake, distribution, biotransformation, and excretion. The distinct mass of the ¹³C isotope allows for its unambiguous detection against a background of naturally occurring, unlabeled BPS. When coupled with multi-omics, this tracing capability becomes exceptionally powerful. For instance, studies on BPA analogues have utilized transcriptomics (the study of the complete set of RNA transcripts) to reveal changes in hepatic mRNA expression in organisms exposed to these compounds. nih.govresearchgate.net A study on the BPS alternative bis-(3-allyl-4-hydroxyphenyl) sulfone (TGSH) in chicken embryos identified significant alterations in genes related to xenobiotic metabolism, lipid homeostasis, and cell cycle regulation. nih.gov

The use of stable isotope tracing is a novel technique for directly measuring the bioavailability and assimilation rates of substances within complex environmental matrices. acs.org While demonstrated with metals, this principle is directly applicable to organic contaminants like BPS. An isotopically modified bioassay using ¹³C-BPS would enable precise measurement of its assimilation rate from soil, water, or sediment into organisms, linking environmental concentrations directly to biological uptake and subsequent molecular-level disruptions. This provides a mechanistic link between exposure and effect, fulfilling a critical knowledge gap in ecotoxicology.

High-Throughput Screening Methodologies for Labeled Compound Analysis

High-Throughput Screening (HTS) methodologies have become essential tools for rapidly evaluating the biological activity of numerous chemicals, including bisphenols and their derivatives. These automated platforms enable the testing of vast compound libraries against specific biological targets or cellular models, generating crucial data for prioritizing chemicals based on their potential toxicity.

Recent research has developed robust HTS models specifically for assessing the impacts of bisphenols. One such model uses primary human mesenchymal stem cells (hMSCs) to screen for adipogenic activity—the tendency to promote fat cell formation. nih.gov This system proved sensitive enough to quantitatively compare the effects of eight different bisphenols and their mixtures, revealing additive effects where combinations of bisphenols at low, individually inactive concentrations could induce a significant biological response. nih.gov Another innovative HTS platform utilizes zebrafish embryos to screen for cardiotoxicity, identifying Bisphenol P (BPP) as a potent cardiotoxin (B1139618) that impairs heart development and function. nih.gov

The use of ¹³C-BPS as an internal standard within these HTS assays is critical for ensuring the accuracy and reproducibility of quantitative results. It allows for precise correction of variations in sample preparation and instrument response, which is vital when comparing the relative potencies of different compounds.

Interactive Table 1: High-Throughput Screening Findings for Various Bisphenols

Compound Screening Model Key Endpoint Measured Finding
Bisphenol S (BPS) Human Mesenchymal Stem Cells (hMSCs) Adipocyte Number Compared with 7 other bisphenols for adipogenic potential. nih.gov
Bisphenol A (BPA) Human Mesenchymal Stem Cells (hMSCs) Adipocyte Number Used as a reference compound in a benchmark concentration model. nih.gov
Bisphenol F (BPF) Human Mesenchymal Stem Cells (hMSCs) Adipocyte Number Showed adipogenic effects; contributed to additive effects in mixtures. nih.gov
Bisphenol P (BPP) Zebrafish (Danio rerio) Embryos Heart Rate, Morphology Identified as a potent cardiotoxin; induced apoptosis via NF-κB pathway. nih.gov

Advancements in Isotope-Specific Analytical Instrumentation for Bis(4-hydroxyphenyl) Sulfone Studies

The accurate detection and quantification of ¹³C-BPS, often at trace levels in complex environmental and biological samples, relies heavily on sophisticated analytical instrumentation. The primary challenge lies in distinguishing the labeled compound from matrix interferences and quantifying it with high precision and sensitivity. researchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique. Methods using a triple quadrupole (QqQ) mass spectrometer have been developed for the simultaneous analysis of multiple bisphenols in biological fluids like pericardial fluid. mdpi.com The use of ¹³C-BPS as an internal standard in these methods is indispensable for achieving accurate quantification by compensating for matrix effects and variations during sample extraction. mdpi.com

For environmental studies focusing on transformation processes, more specialized instrumentation is required. Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) allows for the measurement of stable isotope ratios (e.g., ¹³C/¹²C) in a specific compound. ntu.ac.uk This technique can track the isotopic fractionation of BPS as it undergoes degradation, providing definitive evidence of transformation pathways in the environment. Furthermore, advancements in multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), particularly when coupled with laser ablation (LA), offer extremely high precision for isotope ratio measurements, opening new avenues for tracing contaminants. nerc.ac.uk

Interactive Table 2: Comparison of Analytical Instrumentation for Bisphenol Analysis

Technique Matrix Analyte(s) Reported Limit of Detection (LOD) / Quantification (LOQ) Reference
LC-MS/MS (QqQ) Pericardial Fluid 14 Bisphenols (incl. BPS) LOD: 0.04–0.37 ng/mL; LOQ: 0.12–1.11 ng/mL mdpi.com
GC-C-IRMS Surface Water Di-(2-ethylhexyl) phthalate Quantification at 0.14–0.22 µg/L ntu.ac.uk
LC-FLD Pericardial Fluid 14 Bisphenols (incl. BPS) LOD: 0.04–0.37 ng/mL; LOQ: 0.12–1.11 ng/mL mdpi.com

Challenges and Opportunities in Isotopic Labeling Synthesis for Complex Chemical Compounds

One of the primary challenges in synthesizing BPS derivatives is the potential for long reaction times, high temperatures, and the formation of unwanted by-products, which complicates purification and lowers yield. patsnap.com The traditional synthesis of a BPS derivative, for example, involved heating for 10 hours at over 200°C, leading to significant tar formation. patsnap.com The sulfone group (SO₂) at the core of BPS is a strong electron-withdrawing group, which influences the reactivity of the adjacent phenyl rings and must be accounted for during synthetic design. unito.itacs.org

However, these challenges create opportunities for innovation. Recent advancements focus on developing more efficient and selective catalytic systems. One promising approach involves using graphene oxide as a catalyst for the synthesis of bis(3-allyl-4-hydroxyphenyl)sulfone. patsnap.com This method drastically reduced the reaction time to under an hour and improved the yield and purity of the final product, demonstrating a significant step forward. patsnap.com The development of novel synthetic routes and catalysts is crucial not only for producing ¹³C-BPS more efficiently but also for expanding the library of available labeled environmental contaminants, which are essential for advancing environmental health sciences.

Interactive Table 3: Synthesis of Bisphenol Sulfone Derivatives: Challenges and Innovations

Challenge Traditional Method Parameter Innovative Approach Benefit of Innovation
Long Reaction Time 10 hours Graphene Oxide Catalysis Reaction time reduced to 40-60 minutes. patsnap.com
High Temperature 216-219°C Optimized conditions (200°C) Lower energy input, potentially fewer side reactions. patsnap.com
By-product Formation "A large amount of tar" High regioselectivity Product content of 96-97.5% achieved. patsnap.com
Catalyst Recycling Difficult Solid-phase catalyst Potential for easier separation and reuse.

Q & A

(Basic) What synthetic methodologies are employed for preparing Bis(4-hydroxyphenyl) Sulfone -13C12 with isotopic purity?

Answer:
The synthesis of this compound typically involves:

  • Precursor selection : Use of 13C-enriched starting materials (e.g., 13C-labeled phenol derivatives) to ensure uniform isotopic incorporation.
  • Sulfonation reaction : Controlled reaction conditions (e.g., sulfuric acid catalysis) to form the sulfone bridge between two 4-hydroxyphenyl groups .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the labeled compound from unreacted intermediates.
  • Validation : Confirmation of isotopic enrichment via mass spectrometry (MS) and structural integrity via 13C-NMR .

(Basic) How should researchers characterize the purity and isotopic enrichment of this compound?

Answer:
Key analytical methods include:

  • Chromatographic analysis : HPLC or UPLC with UV detection to assess chemical purity (>98% recommended for experimental consistency) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify isotopic enrichment (e.g., m/z shifts corresponding to 13C12 incorporation) .
  • Nuclear magnetic resonance : 13C-NMR to confirm the position and uniformity of isotopic labeling, with comparison to unlabeled analogs .
  • Reference standards : Cross-referencing with databases like NIST Chemistry WebBook for spectral validation .

(Advanced) What experimental designs are optimal for tracking the environmental fate of this compound in aquatic ecosystems?

Answer:
To study environmental behavior:

  • Microcosm setups : Simulate aquatic environments with controlled variables (pH, temperature, microbial activity) to monitor degradation pathways .
  • Isotope tracing : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect 13C-labeled metabolites and quantify parent compound persistence .
  • Sampling protocols : Time-series sampling paired with solid-phase extraction (SPE) to capture transient intermediates .
  • Data integration : Combine abiotic (hydrolysis, photolysis) and biotic (microbial degradation) data to model environmental half-lives .

(Advanced) How can contradictions in stability data for this compound under varying pH conditions be resolved methodologically?

Answer:
Address discrepancies through:

  • Systematic pH gradients : Test stability across a pH range (e.g., 2–12) using buffered solutions, with controls for temperature and ionic strength .
  • Advanced analytics : Employ quadrupole time-of-flight (Q-TOF) MS to identify degradation products and quantify reaction kinetics .
  • Statistical validation : Use multivariate analysis (e.g., ANOVA) to distinguish pH-dependent degradation trends from experimental noise .
  • Cross-lab replication : Collaborate with independent labs to verify reproducibility, ensuring standardized protocols for solution preparation .

(Advanced) What advanced NMR techniques elucidate molecular interactions of this compound in biological matrices?

Answer:

  • 13C-edited NOESY : Detect spatial proximity between 13C-labeled sulfone groups and biomolecules (e.g., proteins) in solution .
  • Dynamic nuclear polarization (DNP) : Enhance sensitivity for tracking low-concentration interactions in cellular environments .
  • Relaxation measurements : Analyze 13C T1/T2 relaxation times to study binding dynamics and conformational changes in enzyme-substrate complexes .
  • Isotope-filtered experiments : Suppress background signals from unlabeled biomolecules, improving specificity for interaction mapping .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • Emergency response : Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .

(Advanced) How can researchers optimize isotopic dilution assays for quantifying this compound in complex matrices?

Answer:

  • Internal standard selection : Use a structurally analogous 13C-labeled compound to correct for matrix effects .
  • Calibration curves : Prepare matrix-matched standards to account for ionization suppression/enhancement in LC-MS/MS .
  • Limit of detection (LOD) : Validate using signal-to-noise ratios ≥3:1 across multiple replicates .
  • Cross-validation : Compare results with stable isotope labeling by amino acids in cell culture (SILAC) for biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.